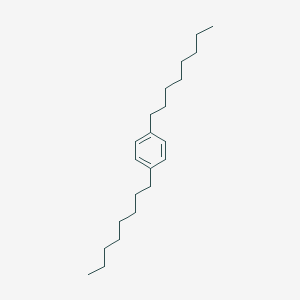

1,4-Dioctylbenzene

Descripción

Significance and Research Rationale for Alkylbenzene Derivatives

Alkylbenzene derivatives, particularly those with long alkyl chains like 1,4-dioctylbenzene, are fundamental building blocks and functional materials in a variety of fields. Their importance stems from the tunable nature of their properties, which are influenced by the length and branching of the alkyl chains, as well as the substitution pattern on the benzene (B151609) ring. ontosight.aiontosight.ai

The research rationale for studying these compounds is multifaceted:

Materials Science: Long-chain alkylbenzenes are integral to the development of organic semiconductors, liquid crystals, and conductive polymers. unizar.esnih.gov The alkyl chains enhance solubility in organic solvents, which is crucial for solution-based processing and the fabrication of electronic devices. Furthermore, the interplay between the π-π stacking of the aromatic rings and the van der Waals interactions of the alkyl chains governs the self-assembly and molecular packing of these materials, directly impacting their electronic and optical properties. mdpi.com

Industrial Applications: Dialkylbenzenes are utilized in commercial products such as lubricants, heat transfer oils, and as rust preventives in metalworking fluids. maximizemarketresearch.com Their high thermal stability and resistance to oxidation make them suitable for these demanding applications. maximizemarketresearch.com Linear alkylbenzenes (LABs) are also major precursors in the production of surfactants for detergents. nih.govwikipedia.org

Supramolecular Chemistry: The amphiphilic nature of some alkylbenzene derivatives drives their self-assembly into highly ordered structures in various media. mdpi.comnih.gov This behavior is fundamental to creating novel nanomaterials, drug delivery systems, and responsive materials. unizar.esnih.gov

Environmental Science: Specific alkylbenzenes serve as molecular tracers for tracking pollution from sources like municipal wastewater, which contains detergents derived from these compounds. nih.gov

Historical Context of Para-Substituted Benzene Derivative Studies

The study of substituted benzene derivatives is a cornerstone of modern organic chemistry, dating back to the 19th century. A pivotal moment was August Kekulé's proposal of the cyclic structure of benzene in 1865, which provided the foundational framework for understanding its chemistry. solubilityofthings.com This led to investigations into how substituents could be attached to the ring and how their positions influenced the properties of the resulting isomers.

The nomenclature for disubstituted benzene derivatives—ortho, meta, and para—was first applied to benzene by German chemist Viktor Meyer in 1870, following earlier work by Wilhelm Körner and Karl Gräbe. stackexchange.comwikipedia.orgwikipedia.org This system provided a standardized way to describe the 1,2-, 1,3-, and 1,4-substitution patterns, respectively. The para-isomer, with substituents at opposite ends of the ring, often exhibits distinct properties, such as a higher melting point and lower solubility compared to its ortho and meta counterparts, due to its symmetrical structure allowing for more efficient crystal packing. wikipedia.org

A significant breakthrough in the synthesis of alkylbenzenes was the discovery of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Crafts. pressbooks.publibretexts.orgwikipedia.org This set of reactions, involving electrophilic aromatic substitution, allowed for the direct attachment of alkyl (alkylation) and acyl (acylation) groups to an aromatic ring using a Lewis acid catalyst like aluminum chloride. pw.livemasterorganicchemistry.com

However, early Friedel-Crafts alkylation methods faced significant challenges:

Polyalkylation: The initial alkyl group activates the benzene ring, making the product more reactive than the starting material and leading to the formation of poly-substituted products. pw.live

Carbocation Rearrangement: The carbocation intermediates formed during the reaction can rearrange to more stable forms, resulting in branched alkyl chains even when a linear alkyl halide is used. libretexts.orgmasterorganicchemistry.com

To overcome these issues, particularly for creating linear para-substituted alkylbenzenes, Friedel-Crafts acylation followed by a reduction (like the Clemmensen or Wolff-Kishner reduction) became a more reliable method. libretexts.orgwikipedia.org This two-step process introduces a linear acyl group that deactivates the ring, preventing poly-substitution, and the subsequent reduction converts the ketone to the desired alkyl group without rearrangement. pressbooks.pub These foundational synthetic strategies paved the way for the controlled synthesis of specific isomers like this compound.

Current Research Landscape and Unaddressed Challenges in this compound Chemistry

Current research on this compound often focuses on its role in materials science, particularly in the context of organic electronics and nanotechnology. The molecule's linear, symmetric structure and the presence of two long alkyl chains make it an interesting candidate for studying self-assembly and its application as a component in advanced materials.

Detailed Research Findings:

A notable application of this compound is as a high-performance dispersant for graphene. mdpi.com Research has shown that this compound is significantly more effective at dispersing graphene in a solvent like N-Methyl-2-pyrrolidone (NMP) than conventional dispersants such as octylbenzene. mdpi.com The presence of two alkyl chains enhances the interaction with the graphene surface and improves solubility, leading to higher concentration dispersions. mdpi.com

| Dispersant | Graphene Concentration (µg/mL) |

| Octylbenzene | ~100 |

| This compound | 306 |

| 1,3,5-Trioctylbenzene | ~250 |

| Data derived from a study on optimizing alkylbenzene structures as graphene dispersants. mdpi.com |

This research highlights that increasing the number of alkyl chains from one to two (this compound) dramatically improves dispersion, but adding a third chain (1,3,5-trioctylbenzene) does not yield further improvement, suggesting an optimal balance between the aromatic core and the alkyl substituents for this application. mdpi.com Furthermore, studies have shown that this compound can be effectively removed from the exfoliated graphene and recovered for reuse. mdpi.com

The compound also serves as a crucial building block in the synthesis of more complex conjugated polymers and molecules for organic electronics. For instance, it is a precursor for creating derivatives like 2,5-bis(2-thienyl)-1,4-dioctylbenzene, which are used to construct polymers with enhanced electronic properties like planarity and π-conjugation for potential use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

Unaddressed Challenges:

Despite its utility, challenges in the chemistry of this compound and related compounds remain:

Regioselective Synthesis: While Friedel-Crafts acylation-reduction is a classic approach, achieving high yields of pure 1,4-dialkylbenzenes without the formation of ortho and meta isomers can still be complex and costly. acs.org Modern methods, such as nickel-catalyzed cross-coupling reactions, are being developed to provide milder and more practical routes to these structures, but often require pre-functionalized starting materials like 1,4-diiodobenzene (B128391). acs.org

Controlling Supramolecular Assembly: While this compound self-assembles, precise control over the resulting nanostructures (e.g., films, fibers) remains a significant challenge. The final morphology is sensitive to external factors like solvent, temperature, and substrate, which must be carefully manipulated to achieve desired properties for electronic or sensing applications. mdpi.com

Structure-Property Correlation: Fully elucidating the exact relationship between the alkyl chain conformation, the packing of the benzene rings, and the resulting charge transport properties in solid-state devices is an ongoing area of investigation. While it is known that the long alkyl chains promote solubility, they can also disrupt the optimal π-stacking required for high charge mobility. Designing molecules that balance processability with high electronic performance is a continuing goal. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dioctylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38/c1-3-5-7-9-11-13-15-21-17-19-22(20-18-21)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLMYIPOMNQVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453600 | |

| Record name | 1,4-Dioctylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10541-38-5 | |

| Record name | 1,4-Dioctylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioctylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Conformational Analysis of 1,4 Dioctylbenzene

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the structural framework of molecules. For para-substituted benzenes, characteristic vibrational modes can be assigned to the aromatic ring and the alkyl substituents.

In para-dialkylbenzenes, strong absorptions corresponding to C-H stretching vibrations of the alkyl groups (CH2 and CH3) are typically observed in the 2845–2975 cm⁻¹ region of the IR spectrum. docbrown.info Aromatic C-H stretching vibrations appear at higher wavenumbers, generally between 3030 and 3080 cm⁻¹. docbrown.info The benzene (B151609) ring itself exhibits characteristic vibrations, with peaks near 1600 and 1500 cm⁻¹. docbrown.info Furthermore, C-H vibrations of the side-chain alkyl groups can be seen between 1470 and 1370 cm⁻¹, while absorptions characteristic of a disubstituted benzene ring are found in the 735–770 cm⁻¹ range. docbrown.info

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is better for analyzing non-polar, symmetric bonds. This makes it particularly useful for studying the C-C backbone of the alkyl chains and the symmetric breathing modes of the benzene ring. researchgate.netmt.com For instance, in related dialkylbenzene compounds, Raman studies have been able to identify distinct resonance modes for the alkyl and aromatic moieties. researchgate.net The combination of IR and Raman spectra offers a more complete picture of the vibrational landscape of 1,4-dioctylbenzene.

A computed vapor phase IR spectrum for this compound is available, which can be used for comparison with experimental data. spectrabase.com

Table 1: Characteristic Infrared Absorption Regions for 1,4-Dialkylbenzenes

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

| Aryl C-H Stretch | 3080 - 3030 |

| Alkyl C-H Stretch | 2975 - 2845 |

| Aryl Ring Vibrations | ~1600 and ~1500 |

| Alkyl C-H Bending | 1470 - 1370 |

| Di-substituted Ring | 770 - 735 |

| Data sourced from analysis of similar aromatic compounds. docbrown.info |

Electronic Spectroscopy (UV-Vis, Fluorescence) for π-System Characterization

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, are essential for characterizing the π-electron system of the benzene ring and how it is influenced by the alkyl substituents.

UV-Vis spectroscopy probes the electronic transitions from the ground state to excited states. For benzene derivatives, the π → π* transitions are of primary interest. The attachment of alkyl groups to the benzene ring typically causes a small red-shift (a shift to longer wavelengths) of these absorption bands. In a study involving a derivative of this compound, the UV-Vis spectrum was found to be nearly identical to its fluorinated counterpart, indicating that the core electronic structure of the p-terphenylene moiety dictates the absorption properties. nih.gov

Fluorescence spectroscopy provides information about the emission processes from the excited state back to the ground state. It is a highly sensitive technique that can be used to study the local environment of the fluorophore. biocompare.com The fluorescence of para-dialkylbenzenes originates from the benzene ring. The length and conformation of the alkyl chains can influence the fluorescence quantum yield and lifetime. For instance, interactions between the alkyl chains and the phenyl π-cloud can lead to changes in the emission spectrum. nih.govresearchgate.net In a study of a 1,4-dioctyl-p-terphenylene derivative, blue fluorescence was observed with little dependence on the solvent. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural assignment of organic molecules in solution, providing detailed information about the connectivity and chemical environment of each atom.

¹H NMR spectroscopy of this compound would show distinct signals for the aromatic protons and the protons of the two octyl chains. The aromatic protons, due to the symmetry of the para-substitution, would appear as a singlet. The protons of the octyl chains would exhibit a set of multiplets, with chemical shifts and coupling patterns characteristic of their position relative to the benzene ring and each other. For example, the methylene (B1212753) group directly attached to the ring (benzylic protons) would be deshielded compared to the other methylene groups in the chain.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. For this compound, distinct signals would be observed for the different carbon atoms in the aromatic ring and the octyl chains. The chemical shifts of the aromatic carbons would confirm the para-substitution pattern. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a generalized prediction based on similar structures. Actual chemical shifts may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.1 | ~128 |

| Aromatic C (substituted) | - | ~140 |

| Benzylic CH₂ | ~2.6 | ~35 |

| Alkyl CH₂ | ~1.2-1.6 | ~22-32 |

| Terminal CH₃ | ~0.9 | ~14 |

Advanced Spectroscopic Techniques for Investigating Gas-Phase Conformational Isomers

In the gas phase and under jet-cooled conditions, the conformational landscape of flexible molecules like this compound can be explored with high precision using advanced spectroscopic techniques. Techniques like Resonance-Enhanced Multiphoton Ionization (REMPI) combined with time-of-flight mass spectrometry allow for the selection and spectroscopic characterization of individual conformers. spectrum-instrumentation.com

For para-dialkylbenzenes, as the length of the alkyl chains increases, the number of possible low-energy conformations grows dramatically. nih.govresearchgate.net This phenomenon has been described as a "conformational explosion." nih.govresearchgate.netosti.govaip.orgosti.gov Studies on shorter para-dialkylbenzenes have shown that different conformers can be resolved and assigned based on their unique electronic and vibrational spectra. nih.govresearchgate.net A preliminary laser-induced fluorescence (LIF) excitation scan of this compound revealed a broad, congested spectrum. nih.govresearchgate.netresearchgate.net This congestion is indicative of the large number of conformers present, with interactions between the long alkyl chains and the phenyl π-cloud contributing to the spectral complexity. nih.govresearchgate.net

Conformational Dynamics of Alkyl Chains in Para-Dialkylbenzene Systems

The two alkyl chains in para-dialkylbenzene systems can adopt various orientations, leading to a complex potential energy surface with numerous local minima corresponding to different conformers. nih.govresearchgate.net The barriers to isomerization between these conformers are often low, resulting in what can be visualized as an "egg carton" shaped potential energy surface. nih.govresearchgate.netosti.govaip.orgosti.govresearchgate.net

Research on shorter para-dialkylbenzenes like para-diethylbenzene and para-dipropylbenzene has shown that the two alkyl chains are largely independent of each other. nih.govresearchgate.netaip.org This means that the presence of one chain does not induce new, single-chain conformations in the other. However, the sheer number of combinations of conformations for each chain leads to the observed "conformational explosion." nih.govresearchgate.net

For longer chains, such as in octylbenzene, there is evidence of folded conformations where the alkyl chain bends back over the aromatic ring, stabilized by dispersive interactions with the π-cloud. rsc.org In the case of this compound, with two long chains, the potential for such folded structures and inter-chain interactions becomes even more significant, contributing to the congested spectra observed in gas-phase studies. nih.govresearchgate.net The study of these conformational dynamics is crucial for understanding how these molecules pack in condensed phases and interact with other molecules.

Computational Chemistry and Theoretical Investigations of 1,4 Dioctylbenzene Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetics of molecules like 1,4-dioctylbenzene. northwestern.edu These methods, grounded in quantum mechanics, allow for the determination of electron wavefunctions, which in turn define a molecule's structure, energy, and electronic properties. northwestern.edu

Density Functional Theory (DFT) Applications for this compound

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.org It is a powerful tool for predicting the properties of molecules and materials, offering a balance between accuracy and computational cost. wikipedia.orgresearchgate.net DFT calculations can determine molecular geometries, energies, and electronic properties with reasonable accuracy. jseepublisher.com

Table 1: Representative DFT-Calculated Properties for Alkylbenzene Systems

| Property | Description | Typical Calculated Values |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating electronic excitability. | 3-5 eV |

| Ionization Potential | The energy required to remove an electron from a molecule. | 6-8 eV |

| Electron Affinity | The energy released when an electron is added to a molecule. | 0.5-1.5 eV |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | 0-1 Debye |

Note: The values in this table are illustrative and can vary depending on the specific computational methods and basis sets used.

Ab Initio Methods for High-Level Characterization

Ab initio methods are computational chemistry methods based on quantum mechanics that are not based on any experimental data. dntb.gov.ua These "first-principles" calculations provide a high level of theoretical accuracy. nih.gov For complex systems like this compound, ab initio calculations, although computationally intensive, can provide benchmark data for its structural and electronic properties. dntb.gov.ua These methods are particularly useful for studying non-covalent interactions, such as those between the alkyl chains and the aromatic ring. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Ensemble and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. ucr.edu By simulating the interactions between atoms over time, MD can provide detailed information about the conformational ensemble and intermolecular interactions of systems like this compound. ucr.edunih.gov

For this compound, MD simulations can reveal how the flexible octyl chains fold and interact with the rigid benzene (B151609) core and with neighboring molecules. researchgate.net This is crucial for understanding its properties in different phases, such as in liquid crystals or as a dispersant for materials like graphene. researchgate.net The simulations can help visualize the dynamic nature of the alkyl chains and their influence on the packing and ordering of the molecules.

Machine Learning Approaches in Predicting this compound Related Molecular Behavior

Machine learning (ML) is increasingly being used to predict molecular properties and behaviors, often augmenting or accelerating traditional computational methods. nih.gov ML models can be trained on data from quantum chemical calculations or experiments to predict properties for new, unstudied molecules. researchgate.netnih.gov

For this compound and its analogues, ML can be employed to predict a range of properties, including solubility, toxicity, and electronic characteristics. nih.govarxiv.org By learning from the structural features of a molecule, such as the length and branching of the alkyl chains, ML models can make rapid predictions that would be time-consuming with conventional methods. science.gov This is particularly valuable in the high-throughput screening of new materials. digitellinc.com

Computational Design Strategies for Tailored this compound Analogues

Computational design strategies leverage the predictive power of theoretical methods to design new molecules with specific desired properties. researchgate.net For this compound, this could involve designing analogues with different alkyl chain lengths, branching patterns, or substitutions on the aromatic ring to tune its properties for specific applications. nih.govresearchgate.net

For example, by using computational tools, one could systematically explore how modifying the structure of this compound affects its electronic bandgap, solubility, or self-assembly behavior. findaphd.com This rational design process can significantly accelerate the discovery of new materials for applications in organic electronics, sensors, and other advanced technologies. jseepublisher.com

Structure Reactivity Relationships in 1,4 Dioctylbenzene Systems

Influence of Alkyl Substituents on Aromatic Reactivity and Selectivity

The presence of alkyl substituents on a benzene (B151609) ring significantly influences its reactivity towards electrophilic substitution and the regioselectivity of such reactions. libretexts.orgmsu.eduuobabylon.edu.iqlibretexts.org The two octyl groups in 1,4-dioctylbenzene, being alkyl groups, are generally considered activating and ortho-, para-directing. uobabylon.edu.iq This means that the benzene ring in this compound is more reactive towards electrophiles than benzene itself, and incoming substituents will preferentially add to the positions ortho to the octyl groups (positions 2, 3, 5, and 6).

The activating nature of alkyl groups stems from their electron-donating inductive effect. libretexts.org The sp3-hybridized carbon atoms of the octyl groups are less electronegative than the sp2-hybridized carbon atoms of the benzene ring, leading to a slight polarization of the sigma bond and a donation of electron density to the ring. libretexts.org This increased electron density makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.org

In addition to the inductive effect, hyperconjugation also plays a role in the activating nature of alkyl groups. This involves the overlap of the C-H σ bonds of the alkyl group with the π system of the aromatic ring, further increasing electron density in the ring.

The directing effect of the octyl groups can be understood by examining the stability of the carbocation intermediates (arenium ions) formed during electrophilic aromatic substitution. When an electrophile attacks at the ortho or para position to an alkyl group, one of the resonance structures of the resulting arenium ion is a tertiary carbocation, which is significantly more stable than the secondary carbocations formed from attack at the meta position. libretexts.org This stabilization of the ortho and para transition states lowers the activation energy for substitution at these positions, making them the preferred sites of reaction.

The steric bulk of the long octyl chains can also influence selectivity. While the electronic effects favor ortho and para substitution, the large size of the octyl groups can hinder the approach of an electrophile to the ortho positions. thieme-connect.com This steric hindrance can lead to a higher proportion of the para-substituted product compared to the ortho-substituted product, especially with bulky electrophiles.

The reactivity of alkylbenzenes is also evident in other types of reactions. For instance, the benzylic hydrogens of the octyl groups are activated towards free radical attack. msu.edu

Below is an interactive data table summarizing the effects of substituents on aromatic reactivity.

Mechanistic Studies of Transformations Involving the this compound Core

Mechanistic studies of reactions involving the this compound core are crucial for understanding and optimizing synthetic transformations. These studies often focus on elucidating reaction pathways in catalytic processes and investigating the role of radical intermediates.

Catalytic processes are fundamental to the synthesis and functionalization of alkylarenes, including this compound. acs.org The elucidation of reaction mechanisms in these processes often involves a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling.

A key area of investigation is the catalytic alkylation of arenes, which has traditionally relied on Friedel-Crafts chemistry. acs.org Modern approaches often utilize solid acid catalysts like zeolites to improve selectivity and reduce environmental impact. researchgate.net The mechanism in these systems involves the interaction of the aromatic ring with acidic sites on the catalyst surface, facilitating electrophilic attack. The pore structure of the zeolite can influence the regioselectivity, favoring the formation of the para isomer due to steric constraints on the transition states leading to other isomers.

Transition metal-catalyzed reactions also offer powerful methods for the synthesis and modification of this compound. acs.org For example, direct arylation polycondensation reactions can be used to create polymers with backbones containing the this compound unit. researchgate.net Mechanistic studies of these reactions focus on understanding the catalytic cycle, which typically involves steps like oxidative addition, migratory insertion, and reductive elimination. The nature of the catalyst, ligands, and reaction conditions all play a critical role in determining the efficiency and selectivity of the process. mt.com

In some catalytic systems, the formation of transient intermediates is key to the reaction pathway. mt.com Identifying these intermediates, for instance through in-situ spectroscopic techniques, provides direct evidence for the proposed mechanism. mt.com

Radical reactions represent another important class of transformations for this compound. The benzylic hydrogens on the octyl chains are particularly susceptible to abstraction by radicals, initiating a variety of potential reaction pathways. msu.edu

The oxidation of the alkyl side-chains of this compound can proceed through a radical mechanism. msu.edu This process is often initiated by a radical initiator or by heat and can be influenced by the presence of catalysts. Understanding the mechanism of these oxidation reactions is important for controlling the formation of desired products and preventing unwanted degradation.

The study of radical reactions also includes the investigation of inhibition processes. Antioxidants can be used to suppress radical chain reactions, and understanding their mechanism of action is crucial for stabilizing materials containing this compound.

It is worth noting that some reactions can have competing ionic and radical pathways. Elucidating the dominant mechanism under different reaction conditions is a key aspect of mechanistic studies.

Elucidation of Reaction Mechanisms in Catalytic Processes

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. amazonaws.comscope-journal.comresearchgate.net These models are based on the principle that the structure of a molecule determines its properties and activities. researchgate.net

For this compound and its derivatives, QSAR and QSPR studies can be employed to predict a wide range of characteristics. researchgate.net This can include predicting toxicological profiles, such as acute toxicity, by relating molecular descriptors to experimental data. researchgate.net The development of such models can help in the early assessment of the environmental and health impacts of these compounds.

The general workflow for developing a QSAR/QSPR model involves several key steps:

Data Set Selection : A diverse set of molecules with known activities or properties is chosen. biolscigroup.us

Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule in the dataset. biolscigroup.usunimore.it These can include constitutional, topological, geometric, and electronic descriptors.

Variable Selection : Statistical methods like Principal Component Analysis (PCA) are often used to select the most relevant descriptors and reduce the dimensionality of the data. scope-journal.com

Model Construction : A mathematical model is built to relate the selected descriptors to the activity or property of interest. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM). researchgate.net

Validation : The predictive power of the model is assessed using internal and external validation techniques.

QSPR models have been successfully applied to predict various physicochemical properties of alkylbenzenes, such as boiling point, critical pressure, critical volume, and critical temperature. scope-journal.com These models often use topological indices, which are numerical descriptors of the molecular structure. scope-journal.com Studies have shown that a variety of descriptors can be used to build robust QSPR models for properties like water solubility and the n-octanol/water partition coefficient for alkylbenzene derivatives. worldscientific.com

Below is an interactive data table illustrating the types of descriptors used in QSAR/QSPR studies.

Stereoelectronic Effects and Conformational Control in Reactions of Substituted Benzenes

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and properties of a molecule. wikipedia.org These effects, along with steric and electronic effects, play a crucial role in determining the outcome of chemical reactions.

In the context of substituted benzenes like this compound, stereoelectronic effects can influence the conformation of the substituents and the transition states of reactions. The long octyl chains are flexible and can adopt various conformations. The preferred conformation will be the one that minimizes steric interactions and maximizes stabilizing orbital interactions.

The interaction between the sigma bonds of the alkyl chain and the pi system of the benzene ring (hyperconjugation) is a type of stereoelectronic effect. The efficiency of this interaction depends on the relative orientation of the orbitals.

In reactions involving the benzylic positions of the octyl groups, the stereochemical outcome can be influenced by the conformation of the molecule. For example, in an asymmetric reaction, the approach of a reagent to one face of a prochiral center may be favored due to the steric and electronic environment created by the rest of the molecule.

In reactions where chiral centers are formed, such as in certain aldol (B89426) reactions involving derivatives of substituted benzenes, the stereoselectivity is often governed by the formation of a well-defined cyclic transition state. msu.edu The substituents on the benzene ring can influence the stability of these transition states, thereby controlling the diastereoselectivity of the reaction. msu.edu

Advanced Materials Science Applications and Polymer Chemistry of 1,4 Dioctylbenzene

1,4-Dioctylbenzene as a Monomer in Conjugated Polymer Synthesis

This compound serves as a crucial monomer in the synthesis of various conjugated polymers, which are noted for their electronic and optical properties. Its two octyl chains enhance the solubility of the resulting polymers in organic solvents, facilitating their processing and characterization. The benzene (B151609) ring provides a rigid and planar core that contributes to the delocalization of π-electrons along the polymer backbone, a key feature for conductive and light-emitting applications.

Incorporation into Poly(arylenevinylene) Derivatives

The synthesis of poly(arylenevinylene) (PAV) derivatives often involves the incorporation of this compound units. These polymers are known for their electroluminescent properties and are used in the fabrication of light-emitting diodes (LEDs). The inclusion of this compound can enhance the planarity of the polymer backbone, leading to improved π-conjugation and a lower bandgap. For instance, research has shown that inserting a methylene (B1212753) bridge between the phenylene and thiophene (B33073) units of a monomer analogous to 2,5-bis(2-thienyl)-1,4-dioctylbenzene results in a polymer with these enhanced characteristics. researchgate.net This structural modification highlights the versatility of this compound derivatives in tuning the electronic properties of PAVs.

Synthesis of Functionalized Polymers with this compound Units

Functionalized polymers containing this compound units are synthesized for a variety of applications. sioc-journal.cn These polymers can be designed to have specific electronic, optical, or self-assembly properties. For example, this compound can be a component in the synthesis of copolymers where it is combined with other monomers to achieve desired functionalities. google.com Research has explored the synthesis of copolymers using monomers like 2,5-dichloro-3,4-dinitrothiophene, which can be polymerized with various nucleophilic monomers, including derivatives of this compound, to create new conjugated polymers. chula.ac.th The development of such functional polymers is a significant area of research, with applications in electronics, optics, and catalysis. beilstein-journals.org

Application in Graphene Dispersion and Exfoliation Methodologies

This compound has been identified as an effective dispersant for graphene. mdpi.com The exfoliation of graphite (B72142) into graphene sheets is a critical step in harnessing the unique properties of graphene. The use of this compound in liquid-phase exfoliation (LPE) processes has been shown to enhance the concentration of exfoliated graphene. nih.gov The aromatic core of this compound has a high affinity for the basal plane of graphene, while the octyl chains provide steric stabilization, preventing the graphene sheets from re-aggregating. nih.gov

Studies have shown that using this compound as a dispersant can lead to a significant increase in the yield of single-layer graphene flakes. nih.gov While the sonication process involved in LPE can introduce defects into the graphene sheets, the dispersant itself can be easily removed from the final product, which is a significant advantage over other methods. mdpi.com The ability to produce stable, high-concentration graphene dispersions is crucial for applications in printed electronics, conductive coatings, and composites. mdpi.commicrotrac.com

Table 1: Comparison of Graphene Dispersants

| Dispersant | Graphene Flake Size | Comments |

|---|---|---|

| Octylbenzene | Several tens of nm | Used for comparison in studies. mdpi.com |

| This compound | Several tens of nm | Most effective dispersant in a comparative study. mdpi.com |

| n-Octylbenzene | Not specified | Enhanced graphene concentration by 230%. nih.gov |

Role in the Design and Synthesis of Functional Organic Materials

The unique molecular structure of this compound makes it a valuable building block in the design and synthesis of a wide range of functional organic materials. wiley.com Its combination of a rigid aromatic core and flexible alkyl chains allows for the creation of materials with tailored properties. barc.gov.in These materials find applications in diverse fields such as organic electronics, sensor technology, and catalysis.

The synthesis of complex organic molecules often utilizes this compound derivatives as precursors. For example, it can be used to create liquid crystal materials, where the long alkyl chains promote the formation of ordered phases. In the field of organic semiconductors, the introduction of this compound units can improve the processability and performance of the materials. Furthermore, its derivatives are employed in the synthesis of porous organic polymers, which have applications in gas storage and separation. rsc.org The design of new functional materials based on this compound continues to be an active area of research, with a focus on creating molecules with specific functions and properties. wiley.comnih.gov

Polymerization Mechanisms and Kinetics Involving this compound Components

The polymerization of monomers containing this compound can proceed through various mechanisms, including chain-growth and step-growth polymerization. ssag.sk The specific mechanism depends on the nature of the monomer and the reaction conditions. For instance, vinyl-substituted this compound can undergo free-radical polymerization, which involves initiation, propagation, and termination steps. fujifilm.comopen.edu In this process, a free radical initiator generates active species that react with the monomer to form a growing polymer chain. open.edu

Alternatively, condensation polymerization can be employed when this compound is functionalized with groups such as carboxylic acids or amines. ssag.sk Anionic and cationic polymerization methods are also applicable for certain monomers, offering a high degree of control over the polymer's molecular weight and architecture. du.edu.eg The kinetics of these polymerization reactions are influenced by factors such as monomer concentration, temperature, and the type of initiator or catalyst used. Understanding these kinetics is crucial for controlling the properties of the final polymer. For conjugated dienes, polymerization can occur via 1,2 or 1,4 addition, which affects the structure and properties of the resulting polymer. libretexts.org

Development of this compound-Based Additives and Modifiers for Polymer Systems

Beyond its role as a monomer, derivatives of this compound can be utilized as additives and modifiers to enhance the properties of various polymer systems. researchgate.netipcp.ch These additives can improve processability, mechanical properties, and long-term stability. For example, due to their plasticizing effect, they can be added to brittle polymers to increase their flexibility and toughness. lanxess.comfdmspectra.com

In the context of polymer blends, this compound-based compounds can act as compatibilizers, improving the interfacial adhesion between immiscible polymers. This leads to a more homogeneous blend with enhanced mechanical properties. Furthermore, they can be used as processing aids, reducing the viscosity of the polymer melt and facilitating easier processing. google.com The development of novel additives based on this compound is an ongoing area of research, with the aim of creating multifunctional additives that can impart several desired properties to a polymer system simultaneously. researchgate.netmdpi.com

Advanced Analytical Techniques for the Research and Characterization of 1,4 Dioctylbenzene

Chromatographic Separations for Analysis

Chromatographic techniques are fundamental in separating 1,4-dioctylbenzene from other components in a mixture, enabling its accurate analysis. Gas chromatography and high-performance liquid chromatography are the most prominently used methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com Due to its volatility, this compound is well-suited for GC analysis. mdpi.com The sample is vaporized and passed through a capillary column, where it is separated from other compounds based on its boiling point and interactions with the stationary phase. mdpi.comasean.org The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. mdpi.com

In the analysis of aromatic compounds, GC-MS is a preferred method. mdpi.com For instance, a study on the determination of 1,4-dichlorobenzene (B42874) in honey utilized GC-MS with a Clevenger-type steam distillation for sample preparation, demonstrating the technique's robustness for analyzing benzene (B151609) derivatives in complex samples. nih.gov Another method for analyzing 1,4-dichlorobenzene in beeswax employed dynamic headspace vacuum transfer in trap extraction followed by GC-MS, highlighting the versatility of sample introduction techniques. mdpi.com Typical GC-MS operating conditions involve a temperature program to ensure efficient separation and a mass spectrometer operating in electron ionization (EI) mode. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique for the analysis of organic compounds, including aromatic hydrocarbons. wur.nlresearchgate.net It separates components in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase. pensoft.net For compounds like this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. pensoft.net

HPLC offers several advantages, including the ability to analyze less volatile and thermally labile compounds without derivatization. bjbms.org The development of a direct analysis method for aromatic pollutants using HPLC with fluorescence and diode array detectors (FLD/DAD) showcases its utility in environmental monitoring. wur.nl The choice of detector is critical; UV detectors are common for aromatic compounds, while fluorescence detectors can offer enhanced sensitivity for specific analytes. wur.nl The development of ultra-high performance liquid chromatography (UHPLC) has further improved separation efficiency and reduced analysis times. americanpharmaceuticalreview.com

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on volatility and interaction with stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |

| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. bjbms.org |

| Detection | Mass spectrometry provides structural information and high selectivity. mdpi.com | Various detectors (UV, FLD, DAD) offer different levels of selectivity and sensitivity. wur.nl |

| Sample Prep | Can involve extraction, derivatization, or headspace analysis. nih.govmdpi.com | Often involves simple filtration and dissolution in the mobile phase. wur.nl |

| Key Advantage | Excellent separation efficiency and definitive identification through mass spectra. | Versatility for a broad range of analytes and non-destructive detection options. bjbms.org |

High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic molecules like this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four decimal places or better). msu.edu This precision allows for the determination of the elemental composition of the molecular ion and its fragments, significantly constraining the possible chemical formulas. uni-saarland.de

When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M+•). docbrown.info This ion can then undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. For alkylbenzenes, a common fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. docbrown.info

The analysis of the fragmentation pattern provides valuable structural information. For example, the mass spectrum of 1,4-dimethylbenzene (p-xylene) shows a prominent molecular ion peak and a significant peak corresponding to the loss of a methyl group. docbrown.info Similarly, for this compound, one would expect to observe fragmentation corresponding to the loss of alkyl chains. By analyzing the accurate masses of these fragments using HRMS, their elemental formulas can be confirmed, providing strong evidence for the proposed structure.

Table 2: Expected High-Resolution Mass Fragments for this compound (C22H38)

| Fragment Ion | Proposed Structure | Nominal Mass (m/z) | Exact Mass (Calculated) |

| [C22H38]+• | Molecular Ion | 302 | 302.2974 |

| [C15H23]+ | Loss of a heptyl radical | 203 | 203.1799 |

| [C14H21]+ | Loss of an octyl radical | 189 | 189.1643 |

| [C8H9]+ | Tropylium ion (rearranged) | 105 | 105.0699 |

| [C7H7]+ | Benzyl cation | 91 | 91.0548 |

Advanced Nuclear Magnetic Resonance Techniques for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed structure of molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the nuclei, advanced two-dimensional (2D) NMR techniques are often necessary for the unambiguous structural assignment of complex molecules like this compound. emerypharma.com

2D NMR experiments correlate signals from different nuclei within the molecule, providing information about their connectivity. ulethbridge.ca Some key 2D NMR techniques include:

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. emerypharma.com This helps to establish the connectivity of proton networks within the alkyl chains and the aromatic ring of this compound.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly bonded to carbon atoms. nanalysis.com This experiment is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different fragments of the molecule, for instance, linking the protons of the octyl chains to the carbons of the benzene ring.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This highly sensitive experiment shows direct carbon-carbon correlations, providing a definitive map of the carbon skeleton. libretexts.org However, it is often challenging to perform due to the low natural abundance of the ¹³C isotope. libretexts.org

By combining the information from these various 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule can be achieved.

Development and Validation of Novel Analytical Methodologies for this compound

The development and validation of new analytical methods are essential for improving the accuracy, sensitivity, and efficiency of this compound analysis, especially in specific applications or complex matrices. Method development involves optimizing various parameters, such as the choice of chromatographic column, mobile phase composition, temperature programming, and detector settings, to achieve the desired separation and detection characteristics. mdpi.com

Method validation is a critical process that demonstrates the suitability of the developed method for its intended purpose. nih.gov Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. wur.nl

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov

An example of method development and validation is the creation of a GC-MS method for the simultaneous analysis of sulfolane (B150427) and BTEX (benzene, toluene, ethylbenzene, and xylenes) in water, where methodological compromises were made to accommodate analytes with dissimilar polarities. mdpi.com

In-situ and Operando Spectroscopic Methods for Real-time Reaction Monitoring

In-situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction mechanisms, kinetics, and the formation of intermediates. These methods are particularly useful for studying the synthesis or degradation of this compound.

By placing a spectroscopic probe directly into the reaction vessel, changes in the concentration of reactants, products, and any transient species can be followed over time. Techniques such as Raman spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and NMR spectroscopy can be adapted for in-situ monitoring.

For example, in the context of graphene exfoliation using this compound as a dispersant, in-situ Raman analysis could be used to monitor the changes in the graphene structure during the process. mdpi.com Similarly, monitoring the synthesis of this compound, for instance, via a Friedel-Crafts alkylation reaction, with in-situ FTIR could track the consumption of the starting materials and the appearance of the product by monitoring characteristic vibrational bands. This real-time data is crucial for optimizing reaction conditions to maximize yield and minimize by-product formation.

Future Research Directions and Emerging Paradigms in 1,4 Dioctylbenzene Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The traditional synthesis of 1,4-dioctylbenzene often relies on Friedel-Crafts alkylation, a cornerstone of organic chemistry for forming carbon-carbon bonds. mt.commasterorganicchemistry.com This reaction typically involves the alkylation of an aromatic ring with an alkyl halide or an alkene using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comlumenlearning.com The mechanism proceeds through the formation of a carbocation or a related electrophilic species that then attacks the benzene (B151609) ring. mt.com Specifically, for this compound, this would involve the reaction of benzene with an octylating agent like 1-octene (B94956) or an octyl halide.

However, conventional Friedel-Crafts chemistry is associated with certain drawbacks, including the use of corrosive and hazardous catalysts like hydrogen fluoride (B91410) (HF) and AlCl₃, and the potential for carbocation rearrangements and overalkylation. lumenlearning.cometsu.eduaiche.orgtandfonline.com These challenges have spurred research into novel and more sustainable catalytic systems.

Future research is increasingly focused on heterogeneous solid acid catalysts, which offer advantages such as easier separation from the reaction mixture, reduced corrosion, and potential for regeneration and reuse. etsu.eduetsu.edu Promising candidates that are being explored for the alkylation of benzene with long-chain olefins like 1-octene include:

Zeolites : Materials like Y zeolites have been shown to be effective catalysts for producing linear alkylbenzenes. ntnu.no Their well-defined pore structures can offer shape selectivity, potentially favoring the formation of the desired linear 2-phenyl isomer, which is important for the biodegradability of downstream products like linear alkylbenzene sulfonates. ntnu.noepa.gov Rare earth-exchanged faujasite-type (HFAU-Y) zeolites have also been investigated for the alkylation of benzene with 1-octene, demonstrating high selectivity towards 2-phenyloctane. researchgate.net

Pillared Clays (B1170129) : Titania-pillared montmorillonite (B579905) has been developed as a clean catalyst for the gas-phase alkylation of benzene with 1-octene, showing good conversion and high selectivity for the 2-phenyl isomer. epa.gov

Supported Superacids : Phosphotungstic acid (PTA) supported on silica (B1680970) has been explored as a highly acidic heterogeneous catalyst for the alkylation of benzene with long-chain alkenes, demonstrating good activity at elevated temperatures. etsu.eduetsu.edu

Beyond improving existing methods, emerging paradigms aim to develop entirely new green synthetic routes. One innovative approach involves the use of biomass-derived feedstocks. For instance, research has demonstrated the possibility of synthesizing linear alkylbenzenes via a Diels-Alder cycloaddition between furan (B31954) (derivable from biomass) and linear alkenes, followed by dehydration over solid acid catalysts like niobic acid. tandfonline.comresearchgate.nettandfonline.com Although yields are currently modest, this pathway represents a significant step towards producing key commodity chemicals from renewable resources. tandfonline.com

Furthermore, biocatalysis presents another frontier. While not yet applied directly to this compound, the use of enzymes for highly selective alkylation reactions is a burgeoning field. researchgate.netnih.govresearchgate.net Future work could explore the development of engineered enzymes capable of catalyzing the direct alkylation of aromatic rings with long alkyl chains under mild, environmentally friendly conditions. researchgate.netmdpi.com

| Catalyst Type | Example(s) | Key Advantages | Research Focus |

| Homogeneous Lewis Acids | AlCl₃, FeCl₃, HF | High activity, well-established | Overcoming corrosion, waste, and selectivity issues |

| Zeolites | Y Zeolites, HFAU-Y | Shape selectivity, reusability, reduced corrosion | Improving stability and selectivity for linear isomers |

| Pillared Clays | Titania-pillared montmorillonite | High surface area, thermal stability | Optimizing for gas-phase reactions, enhancing selectivity |

| Supported Superacids | PTA-SiO₂ | High acidity, heterogeneous nature | Improving catalyst lifetime, managing coke formation |

| Solid Acid Catalysts | Niobic Acid | Green catalyst for biomass routes | Increasing yields and overcoming side reactions |

| Biocatalysts | Lipases, Methyltransferases | High selectivity, mild conditions | Enzyme discovery and engineering for aromatic alkylation |

Integration into Next-Generation Smart Materials and Nanomaterials

The unique molecular architecture of this compound, with its rigid aromatic core and flexible alkyl chains, makes it and its derivatives valuable components for the construction of advanced materials. Research is increasingly focused on integrating these molecules into next-generation smart materials and nanomaterials with tailored functionalities.

A significant area of application is in the field of organic electronics . Derivatives of this compound are key building blocks for poly(p-phenylene vinylene) (PPV), a class of conducting polymers known for their electroluminescent properties. google.comwikipedia.org Unsubstituted PPV is insoluble, which severely limits its processability. uh.edu Attaching long, flexible alkyl chains, such as the octyl groups from this compound, to the polymer backbone dramatically improves solubility in common organic solvents, enabling the fabrication of thin films for devices like organic light-emitting diodes (OLEDs). uh.edudavidlu.net The Gilch route is a common polymerization method used for this purpose, starting from monomers like 2,5-bis(bromomethyl)-1,4-dioctylbenzene. nih.gov These materials are considered "smart" because their optical and electronic properties can be tuned for specific applications, such as creating emissive layers that produce different colors of light. wikipedia.org

The role of this compound extends to the realm of nanomaterials , particularly as a dispersing agent. The effective dispersion of nanomaterials like carbon nanotubes (CNTs) and graphene is crucial for harnessing their exceptional properties in composites and electronic devices. mdpi.comresearchgate.net However, these materials tend to agglomerate due to strong van der Waals forces. alfa-industry.com Aromatic molecules like this compound can act as effective dispersants through π-π stacking interactions between their benzene rings and the graphitic surface of the nanomaterials. The attached alkyl chains then provide steric hindrance, preventing re-aggregation and ensuring a stable dispersion in a solvent matrix. aiche.orgntnu.no This enables the creation of uniform conductive films and high-performance composites.

Future research will likely explore more sophisticated "smart" materials where this compound-based units act as responsive components. For example, in liquid crystal technologies, molecules with similar structures are used to create phases of matter that are sensitive to external stimuli like electric fields or temperature. osti.govmdpi.com The rational design of liquid crystal molecules incorporating the this compound moiety could lead to new materials for advanced optical devices and sensors. osti.govadvancedsciencenews.com The interplay between the rigid aromatic core and the flexible alkyl chains is critical for defining the mesogenic properties of such compounds. mdpi.com

| Material Class | Role of this compound/Derivative | Application Example | Emerging Research |

| Conducting Polymers (PPVs) | Solubilizing side chains, precursor (e.g., 2,5-bis(bromomethyl)-1,4-dioctylbenzene) | Organic Light-Emitting Diodes (OLEDs) | Hyperbranched PPVs for improved efficiency, sensor applications |

| Nanomaterial Dispersions | Dispersing agent for graphene and CNTs | Conductive inks, polymer composites | Optimizing dispersion for flexible electronics and self-sensing materials |

| Liquid Crystals | Mesogenic core component | Displays, optical switches | Design of novel liquid crystals for advanced photonic devices |

| Responsive Materials | Stimuli-responsive molecular unit | Chemical sensors | Coupling chemical reactivity with optical or electronic outputs |

Deeper Elucidation of Mechanistic Aspects through Synergistic Experimental and Computational Studies

A deeper understanding of reaction mechanisms and structure-property relationships is fundamental to advancing the chemistry of this compound. The synergy between experimental investigations and computational modeling is becoming an indispensable tool for elucidating these complex aspects.

In the area of synthesis , mechanistic studies of the Friedel-Crafts alkylation continue to be refined. While the general electrophilic aromatic substitution pathway is well-known, the precise nature of the electrophile (free carbocation vs. polarized complex) and the factors controlling regioselectivity (e.g., the ratio of para to ortho and meta isomers) are still subjects of detailed study. mt.commasterorganicchemistry.com Computational methods, such as Density Functional Theory (DFT), are being used to model reaction pathways, calculate activation energies, and visualize transition states for reactions like the acylation of aromatic compounds. researchgate.net These theoretical insights can help explain experimental observations, such as how catalyst choice and reaction conditions influence product distribution in the alkylation of benzene with long-chain olefins. ntnu.noresearchgate.net

For materials applications , the link between molecular structure and macroscopic properties is paramount. In the context of PPV derivatives, experimental techniques like UV-Vis absorption and fluorescence spectroscopy provide data on the optical properties of these polymers. davidlu.netnih.gov Computational studies can complement these experiments by modeling the electronic structure of the polymers. For example, quantum mechanical calculations can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which determine the polymer's band gap and, consequently, its color and emission properties. arxiv.orgscience.gov This combined approach allows researchers to understand how modifications, such as changing the length or branching of the octyl side chains, tune the electronic and optical behavior of the final material. uh.edursc.orgacs.org

Future research will increasingly rely on this synergistic approach. For instance, computational screening could predict promising new catalysts for the synthesis of this compound before they are tested in the lab. Similarly, molecular dynamics simulations can predict how polymers derived from this compound will self-assemble in the solid state, influencing properties like charge transport in an electronic device. mdpi.com This integration of theory and experiment accelerates the discovery process and allows for a more rational design of new chemical systems.

Considerations for Sustainable Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the production and use of chemicals, and this compound is no exception. Future research and industrial practice will need to prioritize sustainability by developing cleaner synthetic processes and considering the entire lifecycle of the compound and its derivatives.

A primary focus is the development of environmentally benign catalytic systems for the synthesis of linear alkylbenzenes (LABs), the family to which this compound belongs. The traditional use of highly corrosive and toxic liquid acid catalysts like HF and AlCl₃ poses significant environmental and safety risks. aiche.orgtandfonline.com A major research thrust is to replace these with solid acid catalysts. echem-eg.com As detailed in Section 8.1, materials like zeolites and pillared clays are promising alternatives that are non-corrosive, easier to handle, and can be recycled, thereby reducing waste. etsu.eduepa.gov Innovations in catalyst design are crucial for improving the efficiency and sustainability of LAB production. echem-eg.com

Another key direction is the utilization of renewable feedstocks . The chemical industry has historically relied on petroleum-derived starting materials like benzene. aiche.org A forward-looking paradigm involves synthesizing aromatic compounds from biomass. tandfonline.com Research into producing LABs from biomass-derived furan and linear alkenes represents a significant move towards a more sustainable chemical industry, even if the technology is still in its early stages. researchgate.nettandfonline.com

The application phase also presents opportunities for sustainable design. For example, this compound is a precursor to linear alkylbenzene sulfonates (LAS), which are among the world's most widely used synthetic surfactants in detergents. tandfonline.comepa.gov The linearity of the alkyl chains is critical for ensuring that these surfactants are biodegradable. epa.gov Therefore, synthetic methods that selectively produce linear isomers are not only economically desirable but also environmentally important.

Furthermore, the development of materials from this compound derivatives, such as PPVs for OLEDs, aligns with sustainability goals in the electronics sector. Organic electronics offer the potential for lower energy consumption during manufacturing compared to traditional silicon-based devices and can be fabricated on flexible substrates, opening the door for new, resource-efficient applications.

| Sustainability Aspect | Traditional Approach | Emerging Paradigm | Key Research Goal |

| Catalysis | Homogeneous liquid acids (HF, AlCl₃) | Heterogeneous solid acids (zeolites, clays) | Eliminate corrosive and toxic catalysts, enable catalyst recycling |

| Feedstocks | Petroleum-derived benzene and olefins | Biomass-derived furans and alkenes | Reduce reliance on fossil fuels, create bio-based chemical value chains |

| Process | High waste generation, hazardous handling | Process intensification, reduced waste | Develop more efficient and safer manufacturing processes |

| Application | Focus on performance | Performance and biodegradability/recyclability | Design molecules that are both functional and environmentally benign |

Rational Design of this compound-Based Architectures with Tunable Properties

The ability to precisely control the structure of molecules to achieve desired functions is the essence of rational design. For this compound, this involves strategically modifying its structure or incorporating it into larger molecular architectures to tune the properties of the final material.

A prime example of this is in the field of conjugated polymers . The properties of PPV derivatives can be finely tuned by altering the side chains attached to the aromatic backbone. uh.edunih.gov The introduction of two octyl groups in a 1,4-substitution pattern is a starting point. Further modifications, such as changing the length of the alkyl chains (e.g., from octyl to dodecyl) or introducing branched alkyl groups, can significantly impact the polymer's solubility, solid-state packing, and, consequently, its photophysical and electroluminescent properties. rsc.orgacs.org For instance, studies on oligo(p-phenylene-vinylene)s have shown that the use of linear versus branched octyloxy chains can control aggregation in the solid state, leading to different emission properties. rsc.org This allows for the rational design of polymers that emit light at specific wavelengths, a crucial capability for creating full-color displays. mdpi.com

The concept of rational design also extends to liquid crystals . The mesogenic (liquid crystal-forming) behavior of a molecule depends on a delicate balance of molecular shape, rigidity, and intermolecular interactions. mdpi.com By using this compound as a scaffold, chemists can design new molecules with the potential to form specific liquid crystal phases (e.g., nematic, smectic, or chiral blue phases). osti.gov Attaching different functional groups to the benzene ring or modifying the octyl chains allows for the tuning of properties like phase transition temperatures and responsiveness to electric fields, which is essential for applications in advanced optical materials. advancedsciencenews.com

Future research will leverage increasingly sophisticated design principles. This includes the creation of complex copolymers and hyperbranched structures . By combining this compound-derived monomers with other building blocks, researchers can create materials with multifunctional properties. For example, hyperbranched PPV derivatives have been synthesized to improve solubility and reduce fluorescence quenching caused by chain aggregation, leading to more efficient light-emitting materials. nih.gov This "A₂ + B₃" approach, where a linear monomer is copolymerized with a trifunctional one, allows for the creation of complex three-dimensional polymer architectures. nih.gov

The synergy with computational chemistry (as discussed in Section 8.3) is vital for rational design. Predictive modeling can guide synthetic efforts, reducing the trial-and-error involved in discovering new materials with tailored properties. rsc.org This integrated approach will accelerate the development of novel this compound-based architectures for a wide range of applications, from next-generation electronics to smart coatings and sensors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.